

# Application Note: A Stability-Indicating Assay Method for Quetiapine Fumarate

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## Compound of Interest

Compound Name: *Quetiapine Dimer Impurity*

Cat. No.: *B030381*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a stability-indicating assay method for Quetiapine Fumarate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to separate and quantify Quetiapine Fumarate in the presence of its degradation products, making it suitable for stability studies of bulk drugs and pharmaceutical dosage forms in accordance with ICH guidelines.[1]

## Principle

Quetiapine Fumarate is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[2][3] A stability-indicating method is crucial to ensure that any degradation of the active pharmaceutical ingredient (API) can be accurately monitored over time. This method utilizes RP-HPLC with UV detection to separate the intact Quetiapine Fumarate from potential impurities and degradation products formed under various stress conditions.[4][5] The separation is achieved based on the differential partitioning of the analyte and its related substances between a nonpolar stationary phase (C18 column) and a polar mobile phase.[6]

## Experimental Protocols

### Materials and Reagents

- Quetiapine Fumarate Reference Standard (99.5% purity or higher)[5][7]

- Quetiapine Fumarate Bulk Drug or Tablets
- Acetonitrile (HPLC Grade)[5]
- Methanol (HPLC Grade)[5][6]
- Orthophosphoric Acid (OPA) (AR Grade)[2][8]
- Sodium Hydroxide (NaOH) (AR Grade)[9]
- Hydrochloric Acid (HCl) (AR Grade)[9]
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) (30%, AR Grade)[9]
- Water (HPLC Grade/Milli-Q)[6]
- 0.45 µm Nylon Membrane Filter[2]

## Instrumentation

- HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[6][10]
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hyperchrome ODS-BP or equivalent).[6][8]
- Data acquisition and processing software (e.g., Empower).[10]

## Preparation of Solutions

- Diluent: Prepare a mixture of methanol and water in an 80:20 v/v ratio. Filter through a 0.45 µm filter and degas.[6]
- Mobile Phase: Prepare a mixture of 0.1% Orthophosphoric acid in water and Acetonitrile in an 80:20 v/v ratio. Adjust the pH to 5.5 with diluted orthophosphoric acid or sodium hydroxide. Filter through a 0.45 µm filter and degas prior to use.[8]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quetiapine Fumarate reference standard and transfer it to a 10 mL volumetric flask. Add a small amount of

methanol, sonicate for 5 minutes to dissolve, and dilute to the mark with methanol.[6]

- Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up the final volume with the diluent.[6]
- Sample Solution (for Assay): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Quetiapine Fumarate into a 50 mL volumetric flask. Add approximately 35 mL of diluent, sonicate for 15 minutes with intermittent shaking, allow to cool to room temperature, and dilute to the mark with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent to get a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11]

## Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter            | Condition   |
|----------------------|---|
| Instrument           | High-Performance Liquid Chromatography (HPLC)           |
| Column               | C18 (250 mm x 4.6 mm, 5 µm)[6]                          |
| Mobile Phase         | 0.1% OPA in Water : Acetonitrile (80:20 v/v), pH 5.5[8] |
| Flow Rate            | 1.0 mL/min[2]   |
| Column Temperature   | Ambient   |
| Detection Wavelength | 210 nm[8]   |
| Injection Volume     | 10 µL[3]  |
| Run Time             | 10 minutes[11]  |

## Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[10] The general procedure involves subjecting the sample solution to stress conditions and then analyzing it by the proposed HPLC method. A target degradation of

5-20% is recommended to ensure that the degradation products are adequately formed without completely breaking down the parent drug.<sup>[1]</sup>

Sample Preparation for Stress Studies: Use a sample concentration of approximately 580 µg/mL for initial stress studies.<sup>[10]</sup>

- Acid Hydrolysis:
  - Reflux the Quetiapine Fumarate sample with 1N HCl at 80°C for 1 hour.
  - Cool the solution to room temperature.
  - Carefully neutralize the solution to pH 7.0 with 1N NaOH.
  - Dilute to the required concentration with diluent for analysis.
- Base Hydrolysis:
  - Stress the sample with 2N NaOH at room temperature for 2 hours.
  - Cool the solution.
  - Carefully neutralize to pH 7.0 with 2N HCl.
  - Dilute to the required concentration with diluent.
- Oxidative Degradation:
  - Stress the sample with 1-3% H<sub>2</sub>O<sub>2</sub> at room temperature for 20-30 minutes.
  - Dilute to the final concentration with diluent for analysis.
- Thermal Degradation:
  - Expose the solid drug substance (powder) to a temperature of 80°C in a hot air oven for 36 hours.<sup>[4]</sup>
  - After exposure, allow the sample to cool to room temperature.

- Prepare a solution of the required concentration in diluent for analysis.
- Photolytic Degradation:
  - Expose the solid drug substance to UV light (near UV lamp) for a period of 1 to 5 hours in a photostability chamber.[2]
  - Prepare a solution of the required concentration in diluent for analysis.

## Data Presentation and Results

### Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[5]

| Validation Parameter              | Result   |
|-----------------------------------|--|
| Linearity Range                   | 20 - 100 µg/mL[6]  |
| Correlation Coefficient ( $r^2$ ) | > 0.999[8]   |
| Accuracy (% Recovery)             | 99.33% - 100.47%[8]                                      |
| Precision (% RSD)                 | < 2.0%   |
| Limit of Detection (LOD)          | 0.52 - 3.70 µg/mL[6][8]                                  |
| Limit of Quantitation (LOQ)       | 1.74 - 12.35 µg/mL[6][8]                                 |
| Specificity                       | No interference from placebo or degradation products.[6] |

### Forced Degradation Study Results

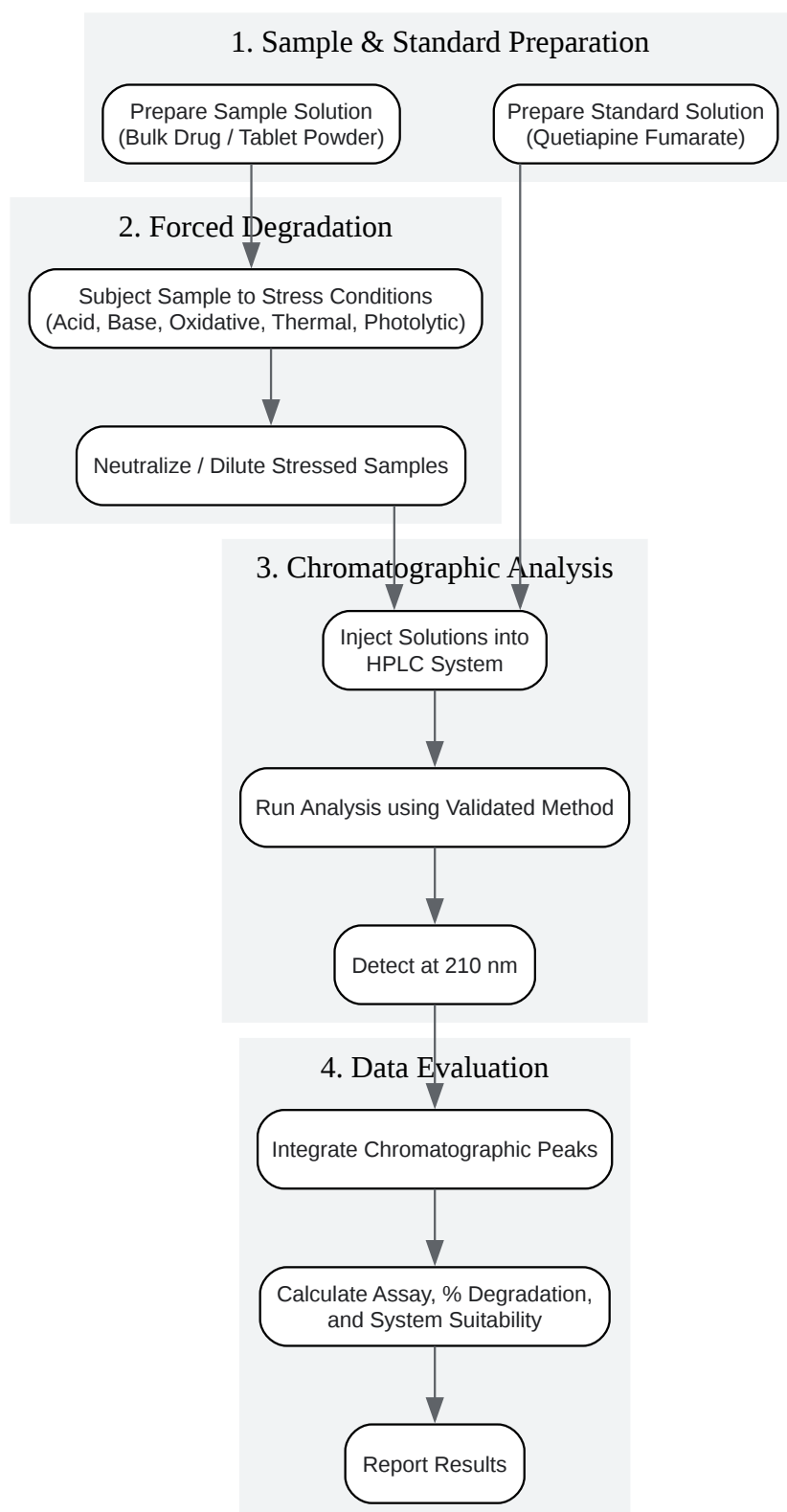
The following table summarizes the results from the forced degradation studies, confirming the stability-indicating capability of the method.

| Stress Condition                              | Duration        | % Degradation               | Observations  |
|---|-----------------|-----------------------------|---|
| Acid Hydrolysis (1N HCl)                      | 1 hour @ 80°C   | ~24.56% <a href="#">[4]</a> | Well-resolved degradation peaks observed.   |
| Base Hydrolysis (2N NaOH)                     | 2 hours         | ~25.42% <a href="#">[4]</a> | Degradant peaks do not interfere with the main peak.                              |
| Oxidative (3% H <sub>2</sub> O <sub>2</sub> ) | 24 hours        | ~11.5% <a href="#">[12]</a> | Significant degradation observed with distinct product peaks. <a href="#">[4]</a> |
| Thermal                                       | 36 hours @ 80°C | ~8.42% <a href="#">[4]</a>  | The drug shows modest stability at elevated temperatures. <a href="#">[4]</a>     |
| Photolytic                                    | 5 hours         | ~5.45% <a href="#">[4]</a>  | Minor degradation observed upon exposure to UV light.<br><a href="#">[4]</a>      |

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall workflow for the stability-indicating analysis of Quetiapine Fumarate.

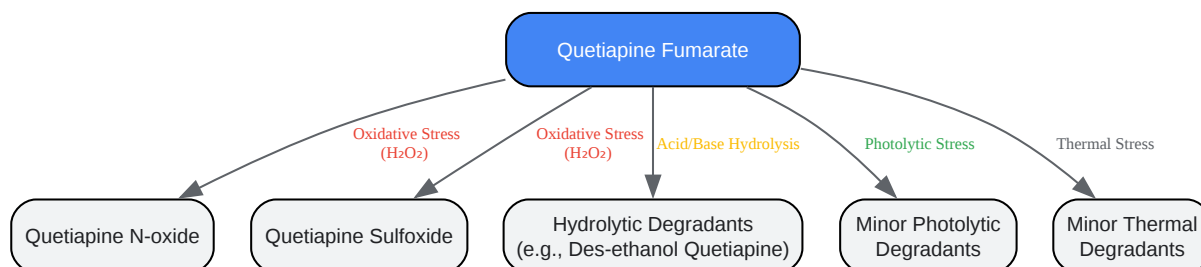


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Caption: Experimental workflow for the stability-indicating assay.

## Simplified Degradation Pathway

This diagram shows the primary degradation pathways of Quetiapine Fumarate under different stress conditions. The major degradation products under oxidative stress are Quetiapine N-oxide and Sulfoxide.[5][13]



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Caption: Simplified degradation pathways of Quetiapine Fumarate.

## Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantitative determination of Quetiapine Fumarate in bulk and pharmaceutical dosage forms.[8] The method has been successfully validated and proven to be stability-indicating through forced degradation studies. It effectively separates the main drug from its degradation products, making it a reliable tool for routine quality control and stability assessment.[6]

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